molecular formula C23H25N3OS2 B2551554 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 953959-36-9

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2551554
CAS No.: 953959-36-9
M. Wt: 423.59
InChI Key: ZUDMAKZDXZHYAK-UHFFFAOYSA-N
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Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-phenylpiperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS2/c1-18-7-9-19(10-8-18)16-28-23-24-20(17-29-23)15-22(27)26-13-11-25(12-14-26)21-5-3-2-4-6-21/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMAKZDXZHYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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